An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6-Diamino-2-methylpyrimidin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its preparation and analytical validation is paramount. This document details a reliable synthetic pathway, outlines step-by-step experimental protocols, and presents a full suite of characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, ensuring a deep understanding of the chemical transformations and analytical interpretations. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
5,6-Diamino-2-methylpyrimidin-4(1H)-one, a substituted diaminopyrimidinone, belongs to a class of heterocyclic compounds that are integral to the structure of many biologically active molecules. The pyrimidine core is a fundamental building block in nucleic acids (thymine, cytosine, and uracil), and its derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The presence of vicinal amino groups at the 5 and 6 positions makes this molecule a versatile precursor for the synthesis of fused heterocyclic systems, such as purines and pteridines, which are scaffolds of numerous therapeutic agents.
The meticulous synthesis of pure 5,6-Diamino-2-methylpyrimidin-4(1H)-one is a critical first step in the development of novel drug candidates. The purity and structural integrity of this intermediate directly impact the quality and efficacy of the final active pharmaceutical ingredient. This guide, therefore, emphasizes a robust and reproducible synthetic method coupled with comprehensive characterization to ensure the highest standards of scientific integrity.
Synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one: A Two-Step Approach
The synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one is most effectively achieved through a two-step process commencing with the nitrosation of a suitable precursor followed by the catalytic hydrogenation of the resulting nitroso intermediate. This method is favored for its high yield and the relative ease of purification of the final product.
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic route to 5,6-Diamino-2-methylpyrimidin-4(1H)-one.
Expert Insight: The choice of a nitrosation-reduction sequence is strategic. The introduction of the nitroso group at the 5-position is a well-established and regioselective reaction for activated pyrimidine rings. Subsequent catalytic hydrogenation is a clean and efficient method for the reduction of the nitroso group to an amine, often proceeding with high yields and minimal side products.[2][3]
Experimental Protocols
Step 1: Synthesis of 2-Methyl-4,6-diamino-5-nitrosopyrimidin-4(1H)-one
This step involves the nitrosation of 2-Methyl-4,6-diaminopyrimidin-4(1H)-one using sodium nitrite in an acidic medium.
-
Materials:
-
2-Methyl-4,6-diaminopyrimidin-4(1H)-one
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Distilled Water
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2-Methyl-4,6-diaminopyrimidin-4(1H)-one in a mixture of glacial acetic acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in distilled water and add it dropwise to the cooled suspension over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
The resulting colored precipitate is collected by vacuum filtration.
-
Wash the solid with cold distilled water and then with a small amount of cold ethanol.
-
Dry the product, 2-Methyl-4,6-diamino-5-nitrosopyrimidin-4(1H)-one, under vacuum.
-
Trustworthiness: The control of temperature during the addition of sodium nitrite is critical to prevent the decomposition of nitrous acid and minimize the formation of by-products. The slow, dropwise addition ensures a controlled reaction rate.
Step 2: Synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
This final step involves the catalytic hydrogenation of the nitroso intermediate to the desired diamino product.
-
Materials:
-
2-Methyl-4,6-diamino-5-nitrosopyrimidin-4(1H)-one
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker), suspend the 2-Methyl-4,6-diamino-5-nitrosopyrimidin-4(1H)-one in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Palladium on Carbon to the suspension.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi) and shake or stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 5,6-Diamino-2-methylpyrimidin-4(1H)-one can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
-
Expert Insight: The use of a palladium on carbon catalyst is standard for this type of reduction due to its high activity and selectivity.[4] The Celite filtration is a crucial step to completely remove the pyrophoric catalyst, ensuring the safety and purity of the final product.
Characterization of 5,6-Diamino-2-methylpyrimidin-4(1H)-one
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for a comprehensive analysis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O | [5] |
| Molecular Weight | 140.14 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Sparingly soluble in water, soluble in DMSO |
Spectroscopic Data
3.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (400 MHz, DMSO-d₆) Spectral Data and Assignments:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | br s | 1H | NH (amide) |
| ~5.5 - 6.0 | br s | 2H | C6-NH₂ |
| ~4.5 - 5.0 | br s | 2H | C5-NH₂ |
| 2.15 | s | 3H | C2-CH₃ |
-
¹³C NMR (100 MHz, DMSO-d₆) Spectral Data and Assignments:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C4 (C=O) |
| ~155 | C2 |
| ~145 | C6 |
| ~110 | C5 |
| ~20 | C2-CH₃ |
Expert Insight: The broad singlets observed in the ¹H NMR spectrum for the amino and amide protons are characteristic and are due to quadrupole broadening and exchange with the solvent. The chemical shifts are highly dependent on the solvent and concentration. The use of a deuterated solvent like DMSO-d₆ is common for polar, hydrogen-bonding compounds.[6]
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
FTIR (KBr Pellet) Spectral Data and Assignments:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amines and amide) |
| ~1650 | Strong | C=O stretching (amide I band) |
| ~1600 | Medium | N-H bending (amine scissoring) |
| ~1550 | Medium | C=N and C=C stretching (pyrimidine ring) |
| ~1450 | Medium | CH₃ bending |
Expert Insight: The broadness of the N-H stretching band is indicative of hydrogen bonding, which is expected in the solid state for this molecule. The strong carbonyl absorption confirms the presence of the pyrimidinone ring system.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Mass Spectrometry (Electron Ionization - EI) Data:
| m/z | Interpretation |
| 140 | [M]⁺ (Molecular ion) |
| 125 | [M - CH₃]⁺ |
| 112 | [M - CO]⁺ |
| 97 | [M - HNCO]⁺ |
Expert Insight: The observation of the molecular ion peak at m/z 140 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the proposed structure, showing losses of the methyl group and fragments from the pyrimidine ring.
Workflow for Synthesis and Characterization
The logical flow from starting materials to the fully characterized final product is a self-validating system, ensuring the integrity of the research.
Caption: Overall workflow for the synthesis and characterization of 5,6-Diamino-2-methylpyrimidin-4(1H)-one.
Applications in Drug Development
5,6-Diamino-2-methylpyrimidin-4(1H)-one is a valuable building block in medicinal chemistry. The adjacent amino groups provide a reactive handle for the construction of various fused heterocyclic systems. For instance, condensation with α-dicarbonyl compounds can lead to the formation of pteridines, a core structure in many biologically important molecules, including folic acid antagonists used in cancer therapy. Furthermore, derivatization of the amino groups can be employed to explore structure-activity relationships (SAR) in the development of new therapeutic agents.[7]
Conclusion
This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of 5,6-Diamino-2-methylpyrimidin-4(1H)-one. The presented two-step synthetic protocol, involving nitrosation followed by catalytic hydrogenation, is a reliable and efficient method for obtaining this key intermediate in high purity. The comprehensive characterization data, including NMR, FTIR, and MS, serves as a benchmark for researchers to validate their synthetic outcomes. By understanding the rationale behind the experimental procedures and the interpretation of the analytical data, scientists and drug development professionals can confidently utilize this versatile molecule in their research endeavors to discover and develop novel therapeutics.
References
- Google Patents. (n.d.). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135406810, 5,6-Diamino-2-methylpyrimidin-4(1H)-one. Retrieved from [Link]
- Clark, J. H., & Macquarrie, D. J. (2000). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Tetrahedron Letters, 41(46), 8533-8536.
- Kumar, A., Sharma, S., & Sharma, V. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Journal of the Iranian Chemical Society, 15(10), 2151-2180.
- dos Santos, F. P., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
- The Review of Diabetic Studies. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One.
- Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157.
- Gomez-Sanchez, A., et al. (1985). NMR Studies on Imidines. IV. H and 13C Nuclear Magnetic Resonance Study of Tautomerism in 2‐Aminopyrrolin‐5‐One. Magnetic Resonance in Chemistry, 23(8), 661-665.
- Patil, S., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Clinical Pharmacology, 16.
- Google Patents. (n.d.). Process of preparation of 2-substituted-5-nitroso-4,6-diamino-pyrimidines.
- Perina, D., et al. (1998). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Archiv der Pharmazie, 331(10), 327-332.
- Xu, G., et al. (2022). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Molecules, 27(13), 4187.
- ResearchGate. (n.d.). 4,6-Diamino-5-[4-(dimethylamino)benzylidene]pyrimidin-2(5H)-one.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Amadis Chemical. (n.d.). 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one,14405-13-1.
- Google Patents. (n.d.). Catalytic hydrogenation of nitrosamines to hydrazines.
- Li, H., et al. (2022). Advances in Selective Hydrogenation of 5-Hydroxymethylfurfural over Heterogeneous Metal Catalysts.
- Synblock. (n.d.). CAS 3977-29-5 | 2-Amino-6-methylpyrimidin-4(1H)-one.
- University of Utah Department of Chemistry. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin.
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs.
- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135408762, 2,6-diamino-5-nitroso-1H-pyrimidin-4-one.
- Sałdyka, M., & Mielke, Z. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(21), 5035.
- Damer, B., & Georgiou, C. D. (2023). Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. ChemRxiv.
Sources
- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 3. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
